Physicochemical Profiling and Orthogonal Manipulation of Benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate
Physicochemical Profiling and Orthogonal Manipulation of Benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction: Strategic Importance in Peptide Chemistry
As a Senior Application Scientist in peptide therapeutics, I frequently design synthetic routes that require robust, orthogonally protected building blocks. Benzyl (tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate (commonly abbreviated as Boc-L-Leu-L-Phe-OBzl ) is a quintessential dipeptide intermediate.
Its architecture combines the aliphatic bulk of leucine with the aromaticity of phenylalanine. More importantly, it is flanked by two highly strategic protecting groups: the acid-labile tert-butoxycarbonyl (Boc) at the N-terminus and the hydrogenolysis-labile benzyl ester (OBzl) at the C-terminus. This specific protection scheme allows for precise, bidirectional chain elongation without compromising the stereochemical integrity of the chiral centers, making it highly valuable in the synthesis of complex bioactive molecules, including anti-tumor β -carboline derivatives[1] and ergogenic supplements[2].
Structural and Physicochemical Profiling
Understanding the physicochemical properties of Boc-L-Leu-L-Phe-OBzl is critical for optimizing reaction conditions, selecting appropriate solvent systems, and ensuring long-term stability during storage.
The molecule is highly lipophilic. The combination of the tert-butyl group, the benzyl ester, the isobutyl side chain of leucine, and the benzyl side chain of phenylalanine results in a compound that is practically insoluble in aqueous media but highly soluble in aprotic organic solvents.
Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | Benzyl (tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate |
| CAS Registry Number | 70637-26-2[3] |
| Molecular Formula | C27H36N2O5[4] |
| Molecular Weight | 468.59 g/mol [4] |
| Solubility Profile | Soluble in DCM, DMF, EtOAc, and Methanol; Insoluble in Water. |
| Stereochemistry | (S,S) configuration; highly susceptible to base-catalyzed epimerization at the Phe α -carbon if handled improperly. |
| Storage Conditions | -80°C (Stock solution, up to 6 months); -20°C (up to 1 month)[2]. |
Chemical Stability & Reactivity: The Causality of Orthogonality
The true utility of Boc-L-Leu-L-Phe-OBzl lies in its orthogonal reactivity . As a researcher, you must leverage the distinct chemical susceptibilities of the Boc and OBzl groups to dictate the direction of peptide synthesis.
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N-Terminal Stability (Boc Group): The bulky tert-butyl group provides immense steric hindrance, protecting the secondary amine from unwanted acylation. It is completely stable to catalytic hydrogenation and mild basic saponification but is rapidly cleaved via an SN1 mechanism in the presence of strong acids (e.g., trifluoroacetic acid or HCl).
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C-Terminal Stability (OBzl Group): The benzyl ester is stable under the acidic conditions used to remove the Boc group. However, it is highly susceptible to catalytic hydrogenolysis (cleavage of the C-O bond via H2 and Pd/C)[5].
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Hydrolysis Kinetics & Epimerization Risks: Standard saponification (using NaOH or LiOH) of the benzyl ester can lead to epimerization at the L-Phe α -carbon due to the electron-withdrawing nature of the ester carbonyl. To circumvent this, advanced hydrolysis utilizing Tetrabutylammonium hydroxide (TBAH) in THF or acetonitrile-water (2:1) can be employed. TBAH allows for rapid hydrolysis (0.2–1 h) at 0 °C with extremely little epimerization[6].
Mechanistic Workflow Visualization
The following diagram illustrates the logical pathways for the orthogonal deprotection of Boc-L-Leu-L-Phe-OBzl, demonstrating how selective reagent choice dictates the resulting intermediate.
Orthogonal deprotection workflow of Boc-L-Leu-L-Phe-OBzl yielding specific dipeptide intermediates.
Experimental Protocols: Self-Validating Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process quality control (QC) steps.
Protocol A: C-Terminal Deprotection via Catalytic Hydrogenolysis
Objective: Isolate Boc-L-Leu-L-Phe-OH without inducing racemization.
Causality: Catalytic hydrogenolysis is chosen over basic hydrolysis to absolutely guarantee the preservation of the L-Phe stereocenter. Methanol is utilized as the solvent because it adequately solubilizes the lipophilic dipeptide while facilitating optimal hydrogen gas diffusion[5].
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Preparation: Dissolve 4.88 g (10 mmol) of Boc-L-Leu-L-Phe-OBzl in 50 mL of anhydrous Methanol[5].
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Catalyst Addition: Carefully add 488 mg of 10% Palladium on Carbon (Pd/C) under a gentle stream of Nitrogen to prevent spontaneous ignition of the solvent[5].
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Atmosphere Exchange: Connect a three-way stopcock. Evacuate the flask under reduced pressure and backfill with H2 gas. Repeat this purge cycle three times to ensure a pure hydrogen atmosphere[5].
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Reaction: Stir vigorously at room temperature under an H2 balloon for 20 hours[5].
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Validation (In-Process QC): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the high-Rf starting material spot completely disappears, replaced by a baseline spot (the free acid).
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Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Methanol.
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Isolation: Concentrate the filtrate in vacuo to yield Boc-L-Leu-L-Phe-OH as a colorless powder (Typical yield: ~97%)[5]. Confirm mass via ESI-MS (Expected [M+H]+ : 379.2).
Protocol B: N-Terminal Deprotection via Acidolysis
Objective: Isolate H-L-Leu-L-Phe-OBzl as a stable hydrochloride salt.
Causality: While 50% TFA in DCM is standard, utilizing 4N HCl in Ethyl Acetate is vastly superior for isolating the product. The HCl salt precipitates directly from the non-polar solvent mixture, bypassing the need for tedious RP-HPLC purification and avoiding the hygroscopic nature of TFA salts.
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Preparation: Dissolve 1.0 g (2.13 mmol) of Boc-L-Leu-L-Phe-OBzl in 5 mL of minimal dry Ethyl Acetate.
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Cleavage: Chill the solution to 0 °C in an ice bath. Dropwise, add 5.3 mL of 4N HCl in Ethyl Acetate (~10 equivalents).
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
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Validation (In-Process QC): Monitor via HPLC. The disappearance of the lipophilic starting material peak and the emergence of a more polar peak indicates complete Boc removal.
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Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting oily residue with 20 mL of ice-cold Diethyl Ether.
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Collection: Filter the resulting white precipitate (H-L-Leu-L-Phe-OBzl·HCl), wash with cold ether, and dry under high vacuum.
Applications in Drug Development
The precise manipulation of Boc-L-Leu-L-Phe-OBzl is not merely an academic exercise; it is a foundational step in modern drug discovery.
For instance, in the development of novel oncology therapeutics, researchers have utilized the deprotected derivative (H-Leu-Phe-OBzl) to modify β -carboline-3-carboxylic acid frameworks. By coupling the Leu-Phe-OBzl moiety to the 1-position of the β -carboline ring, scientists successfully synthesized derivatives that intercalate with tumor cell DNA, demonstrating highly specific and potent anti-tumor efficacy in vivo at doses as low as 8.9 μ mol/kg[1]. Furthermore, derivatives of this sequence are actively researched for their bioactivity in modulating anabolic hormone secretion and preventing exercise-induced muscle damage[2].
References
-
MySkinRecipes. "Benzyl (Tert-Butoxycarbonyl)-L-Leucyl-L-Phenylalaninate." MySkinRecipes. Available at:[Link]
- Google Patents. "CN106317193B - 含Tyr-Val片段的肽,其合成、活性和应用 (Peptides containing Tyr-Val fragments, synthesis, activity and application)." Google Patents.
- Google Patents. "CN101891745A - β-咔啉-3-羧酸苄酯,制备,纳米结构,活性和应用 (Benzyl beta-carboline-3-carboxylate, preparation, nanostructure, activity and application)." Google Patents.
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ACS Chemical Reviews. "Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using 'Wet' and 'Anhydrous' Alkali Metal Hydroxides." Chemical Reviews. Available at:[Link]
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